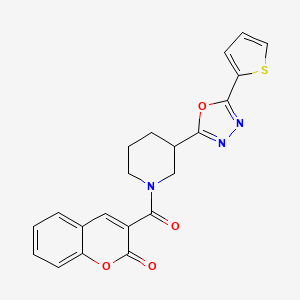

3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Description

The compound 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a heterocyclic hybrid featuring a coumarin core conjugated with an oxadiazole-thiophene moiety and a piperidine-carbonyl linker. Its structure integrates pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c25-20(15-11-13-5-1-2-7-16(13)27-21(15)26)24-9-3-6-14(12-24)18-22-23-19(28-18)17-8-4-10-29-17/h1-2,4-5,7-8,10-11,14H,3,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAQAKRMMDHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C4=NN=C(O4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties. They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound may interact with its targets to modulate their function, leading to therapeutic effects.

Biological Activity

The compound 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several functional groups:

- Chromone moiety : Known for various biological activities including anti-inflammatory and antioxidant effects.

- Piperidine ring : Often associated with analgesic and neuroprotective properties.

- Oxadiazole derivative : Compounds containing oxadiazole rings are recognized for their antimicrobial and anticancer activities.

- Thiophene ring : This heterocyclic compound is noted for its role in enhancing the biological activity of pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives.

- Coupling reactions to attach the piperidine carbonyl group.

- Final modifications to introduce the chromone structure.

Antimicrobial Activity

Research indicates that compounds similar to those containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of oxadiazoles showed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound Type | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivatives | S. aureus | 16 |

| Oxadiazole Derivatives | E. coli | 32 |

Anticancer Activity

The potential anticancer effects of this compound have been explored in various studies:

- In vitro assays revealed that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

- The presence of the chromone structure enhances cytotoxicity towards cancer cells by inhibiting specific signaling pathways involved in cell proliferation.

Neuroprotective Effects

The piperidine component is linked to neuroprotective properties:

- Studies suggest that similar compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in target cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- A study on a related oxadiazole derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Another investigation reported that a thiophene-containing compound exhibited strong antibacterial activity against drug-resistant strains .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives have IC50 values ranging from 1.143 µM to 9.27 µM against various human tumor cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical) | 5.0 |

| Compound B | CaCo-2 (colon) | 8.5 |

| Compound C | MCF7 (breast) | 4.2 |

These findings suggest that structural variations in oxadiazole derivatives can lead to improved therapeutic efficacy against cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Oxadiazole derivatives are known to possess antibacterial and antifungal activities. For example:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The minimum inhibitory concentration (MIC) values reported for these activities typically range between 20–70 µM.

Example Synthesis Reaction

- Formation of Oxadiazole : The initial step involves synthesizing the oxadiazole ring through cyclization reactions involving thiophene derivatives.

- Piperidine Attachment : The next step includes introducing the piperidine carbonyl group via acylation reactions.

- Chromene Integration : Finally, the chromene moiety is incorporated through condensation reactions.

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in various therapeutic contexts:

- Anticancer Studies : Investigations into the cytotoxic effects of oxadiazole derivatives on multiple cancer cell lines have revealed promising results, indicating their potential as anticancer agents.

- Antimicrobial Efficacy Studies : Research focusing on the antimicrobial properties of oxadiazole derivatives has shown significant activity against resistant strains of bacteria, suggesting their utility in developing new antimicrobial agents.

- Pharmacological Evaluations : Various pharmacological evaluations have demonstrated that modifications to the oxadiazole ring significantly enhance both anticancer and antimicrobial potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Oxadiazole Ring

Thiophen-2-yl vs. Phenyl/Pyridinyl Groups

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): Exhibits anticonvulsant activity (MES and PTZ models) and polymorphic diversity. The phenyl group enhances π-π stacking, influencing crystal packing and solubility .

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one () :

Sulfanyl-Triazine Derivatives ()

- 3-{5-[(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one :

- Demonstrates broad-spectrum antimicrobial activity (MIC range: 2–32 μg/mL against Gram-positive and Gram-negative bacteria). The triazine-sulfanyl group enhances hydrogen bonding with microbial enzymes .

- Comparison : The target compound lacks the triazine-sulfanyl group but retains the oxadiazole-thiophene motif, suggesting a possible trade-off between antimicrobial potency and synthetic complexity.

Piperidine/Piperazine Linker Modifications

- Piperazine-linked Analogues (): Piperazine derivatives (e.g., 3-(5-sulfanyl-oxadiazol-2-yl)-coumarin-piperazine-triazine hybrids) show enhanced activity against S. aureus (MIC: 4 μg/mL) due to improved solubility and basicity of the piperazine ring .

Antimicrobial Activity

Key Insight : The triazine-sulfanyl derivatives exhibit superior antimicrobial potency, likely due to triazine’s electrophilic reactivity. The target compound’s thiophene may offer alternative mechanisms, such as interference with bacterial membrane proteins.

Anticancer and Enzyme Inhibition

- PARP-Targeting Oxadiazole-Thiophene Analogues (): Compounds like 1-(5-(3-(5-(4-Methoxybenzyl)-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone inhibit PARP-1 in breast cancer cells (IC₅₀: <1 μM). Thiophene enhances π-stacking in PARP’s NAD+ binding pocket . Comparison: The target compound’s coumarin core may synergize with oxadiazole-thiophene for dual PARP and kinase inhibition, though experimental validation is needed.

Anticonvulsant Activity ()

- 3-(5-Phenyl-oxadiazol-2-yl)-2H-chromen-2-one (IVb) :

Pharmacokinetic and Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one?

- Methodological Answer: The compound is synthesized via a multi-step approach. First, 2-oxo-2H-chromene-3-carbohydrazide is reacted with carbon disulfide in ethanol under reflux to form the 1,3,4-oxadiazole ring. Subsequent coupling with thiophene derivatives is achieved using potassium hydroxide as a base. Piperidine incorporation involves a nucleophilic acyl substitution reaction, typically catalyzed by piperidine itself under reflux conditions. Purification is performed via recrystallization from ethanol or acetone .

Q. Which analytical techniques are critical for characterizing this compound's structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the thiophene, oxadiazole, and chromenone moieties.

- Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemical details (e.g., piperidine ring conformation) .

- FT-IR: Identifies carbonyl (C=O) and C-N stretches in the oxadiazole ring .

Q. How does the thiophene substituent influence the compound's electronic properties?

- Methodological Answer: Thiophene’s electron-rich nature enhances π-π stacking interactions, detectable via UV-Vis spectroscopy (bathochromic shifts in λmax). Cyclic voltammetry reveals redox activity at ~1.2 V (vs. Ag/AgCl), attributed to the thiophene-oxadiazole system .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-piperidine coupling step?

- Methodological Answer:

- Catalyst Screening: Test bases like triethylamine or DBU to enhance nucleophilicity.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Reaction Monitoring: Employ TLC (toluene:acetone, 9:1) to track progress and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing thiophene with phenyl) and assay against standardized cell lines (e.g., MIC for antimicrobial; IC50 for anticancer).

- Target Profiling: Use molecular docking to compare binding affinities to bacterial gyrase vs. human topoisomerase II .

Q. How can fluorescence properties be exploited for cellular imaging applications?

- Methodological Answer:

- Fluorescence Quenching Assays: Measure emission intensity (λex = 350 nm, λem = 450 nm) in the presence of biomolecules (e.g., DNA).

- Confocal Microscopy: Treat cells with the compound (1–10 µM) and image using a 405 nm laser to localize chromenone fluorescence .

Q. What mechanistic insights explain its enzyme inhibition activity?

- Methodological Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to targets like acetylcholinesterase .

Q. How do structural analogs with nitro or methoxy groups differ in stability and solubility?

- Methodological Answer:

- Accelerated Stability Testing: Incubate analogs at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.

- Solubility Profiling: Use shake-flask method in buffers (pH 1.2–7.4) to compare logP values. Nitro groups reduce solubility (logP >3), while methoxy groups enhance it (logP ~2.5) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectral data across studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.